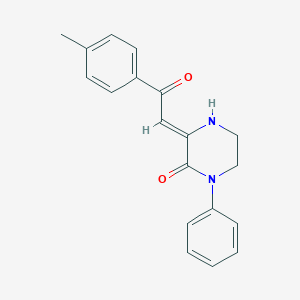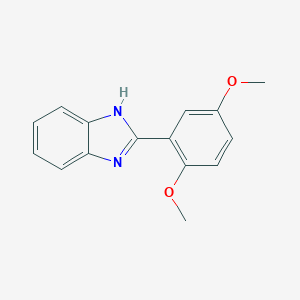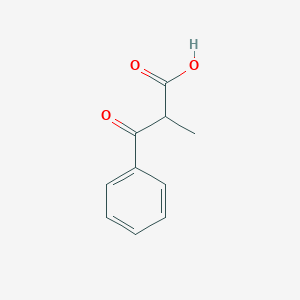
2-Methyl-3-oxo-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-oxo-3-phenylpropanoic acid, also known as MOPP, is an organic compound that belongs to the class of aromatic ketones. It is commonly used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of 2-Methyl-3-oxo-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to inhibit the activity of various kinases, such as PI3K, Akt, and mTOR, which play critical roles in cell survival and proliferation. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the expression of various genes and proteins, including those involved in cell cycle regulation, apoptosis, and immune response. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, indicating its potential for use in the treatment of inflammatory diseases and conditions.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-3-oxo-3-phenylpropanoic acid in lab experiments is its availability and ease of synthesis. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been extensively studied and has a well-established safety profile, making it a reliable and safe compound for use in scientific research. However, one limitation of using 2-Methyl-3-oxo-3-phenylpropanoic acid is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid may exhibit off-target effects in some experiments, requiring careful consideration and control of experimental conditions.
未来方向
There are several potential future directions for the study and application of 2-Methyl-3-oxo-3-phenylpropanoic acid. One area of interest is the development of novel 2-Methyl-3-oxo-3-phenylpropanoic acid derivatives with improved efficacy and specificity for certain applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-oxo-3-phenylpropanoic acid and its potential for use in gene therapy and drug development. Finally, the development of new delivery methods and formulations may improve the bioavailability and efficacy of 2-Methyl-3-oxo-3-phenylpropanoic acid in various applications.
Conclusion:
In conclusion, 2-Methyl-3-oxo-3-phenylpropanoic acid, or 2-Methyl-3-oxo-3-phenylpropanoic acid, is an organic compound with unique properties and potential applications in various scientific fields. Its synthesis method is relatively simple and efficient, and it has a well-established safety profile. 2-Methyl-3-oxo-3-phenylpropanoic acid has been extensively studied for its antitumor, anti-inflammatory, and antiviral properties, and its mechanism of action involves the inhibition of key enzymes and signaling pathways. While there are some limitations to using 2-Methyl-3-oxo-3-phenylpropanoic acid in lab experiments, there are several potential future directions for its study and application.
合成方法
2-Methyl-3-oxo-3-phenylpropanoic acid can be synthesized through the reaction of benzaldehyde with acetone in the presence of a strong base catalyst, such as sodium hydroxide. The resulting product is then oxidized using a mild oxidizing agent, such as potassium permanganate, to form 2-Methyl-3-oxo-3-phenylpropanoic acid. This synthesis method is relatively simple and efficient, making 2-Methyl-3-oxo-3-phenylpropanoic acid readily available for scientific research.
科学研究应用
2-Methyl-3-oxo-3-phenylpropanoic acid has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for cancer treatment, autoimmune diseases, and viral infections. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to modulate the immune system, regulate gene expression, and inhibit cell growth and proliferation, indicating its potential for use in gene therapy and drug development.
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
2-methyl-3-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) |
InChI 键 |
VNCQTTDYACAVDT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



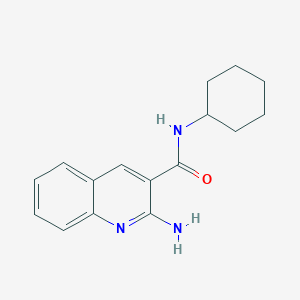
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
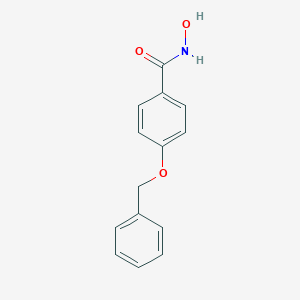
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
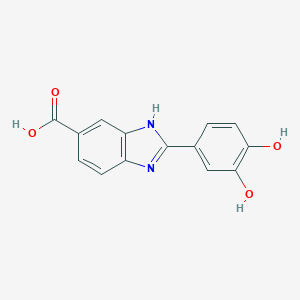
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
